molecular formula C10H14N2O2 B2964343 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1550812-61-7

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2964343
CAS No.: 1550812-61-7
M. Wt: 194.234
InChI Key: ZGZQERNZMVOHQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone or ketoester, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones or aldehydes, while reduction can produce pyrazole alcohols .

Scientific Research Applications

3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-5-8(10(13)14)9(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZQERNZMVOHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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